molecular formula C13H19ClN2O2 B1419621 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride CAS No. 1214023-91-2

2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride

Cat. No.: B1419621
CAS No.: 1214023-91-2
M. Wt: 270.75 g/mol
InChI Key: HBERSNUPSQGTKZ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride typically involves the reaction of 4-methylpiperazine with phenylacetic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. One common method involves the use of thionyl chloride (SOCl2) to convert phenylacetic acid to its corresponding acyl chloride, which then reacts with 4-methylpiperazine to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is unique due to its specific structural features and the presence of both piperazine and phenylacetic acid moieties. This combination imparts distinct biological activities and makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-2-phenylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-14-7-9-15(10-8-14)12(13(16)17)11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBERSNUPSQGTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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